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molecular formula C9H9BrN2 B8612934 3-Bromo-5-(dimethylamino)benzonitrile

3-Bromo-5-(dimethylamino)benzonitrile

Cat. No. B8612934
M. Wt: 225.08 g/mol
InChI Key: ROHFOCREKFUCMY-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring suspension of 210 mg (10.6 mmol) of 3-amino-5-bromobenzonitrile in 11 mL of CH3CN and 11 mL of 37% formaldehyde in H2O was added 222 mg (3.53 mmol) of NaCNBH3 followed by about 7 drops of acetic acid to a pH=7. After 1 h 40 min., an additional amount of acetic acid (10 drops) was added. After 15 h, 40 mL of EtOAc and 40 mL of sat. NaHCO3 was added, and the layers were separated. The organic layer was washed with 25 mL of sat. NaHCO3 and 25 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (10% EtOAc/hexanes) provided 67.4 mg of 3-bromo-5-(dimethylamino)benzonitrile as a yellow solid in 28% yield.
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Br:10])[CH:9]=1)[C:5]#[N:6].[BH3-][C:12]#[N:13].[Na+].[CH3:15]COC(C)=O.C([O-])(O)=O.[Na+]>CC#N.C=O.O.C(O)(=O)C>[Br:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([N:13]([CH3:12])[CH3:15])[CH:9]=1)[C:5]#[N:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=C(C1)Br
Name
Quantity
11 mL
Type
solvent
Smiles
CC#N
Name
Quantity
11 mL
Type
solvent
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
222 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 25 mL of sat. NaHCO3 and 25 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 67.4 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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